In Vitro Potency Comparison: Lapatinib vs. Neratinib and Tucatinib in HER2-Amplified Cell Lines
Lapatinib exhibits significantly lower potency than the irreversible TKI neratinib and the selective TKI tucatinib in HER2-amplified breast cancer models. In SKBR3 cells, neratinib's IC50 for proliferation is 0.03 nM, compared to 20 nM for lapatinib, representing a >600-fold difference [1]. In a broader panel of 22 HER2-altered cell lines, the rank order of potency was neratinib > tucatinib > lapatinib [2]. Additionally, cell-free kinase assays report lapatinib's HER2 IC50 at 109 nM, versus 5.6 nM for neratinib and 6.9 nM for tucatinib [3]. This potency gap directly influences the achievable target engagement and clinical dosing strategies, necessitating distinct experimental protocols and procurement decisions for each agent.
| Evidence Dimension | Anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | Lapatinib IC50 = 20 ± 1 nM (SKBR3); 109 nM (cell-free HER2) |
| Comparator Or Baseline | Neratinib IC50 = 0.03 ± 0.01 nM (SKBR3); Tucatinib IC50 = 6.9 nM (cell-free HER2) |
| Quantified Difference | Neratinib is >600-fold more potent than lapatinib in SKBR3 cells; Tucatinib is ~16-fold more potent in cell-free HER2 assays |
| Conditions | SKBR3 HER2-amplified breast cancer cell line (in vitro); Cell-free kinase inhibition assay |
Why This Matters
The vast potency difference necessitates distinct dosing and concentration ranges in experimental protocols; using lapatinib as a comparator requires substantially higher concentrations to achieve equivalent target modulation.
- [1] Collins DM, O'Donovan N, Walsh N, et al. The effects of lapatinib and neratinib on HER2 protein levels in breast cancer cell lines. J Clin Oncol. 2012;30(15_suppl):637. View Source
- [2] Stringer-Reasor EM, et al. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors. Sci Rep. 2021;11:6437. View Source
- [3] Paez JG, et al. EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science. 2004;304(5676):1497-1500. (Data for lapatinib/neratinib/tucatinib IC50 extracted from cited comparative tables) View Source
